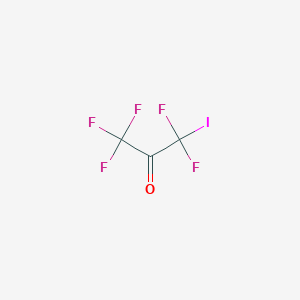

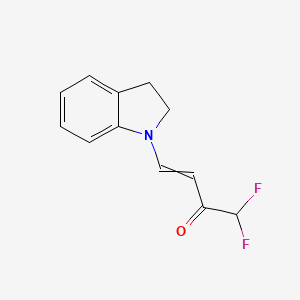

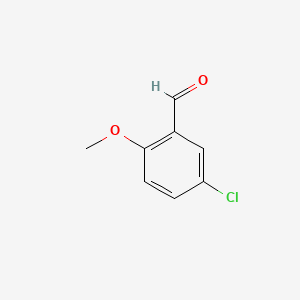

![molecular formula C8H8N4O3 B1307295 (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid CAS No. 842972-52-5](/img/structure/B1307295.png)

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

The triazole ring, a core component of this compound, is known for its stability and presence in many pharmaceuticals. The 1,2,3-triazoles, in particular, are used in drug discovery due to their high chemical stability and ability to mimic peptide bonds. They are found in anticonvulsant drugs like Rufinamide and antibiotics such as Cefatrizine . The structural features of (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid could potentially be exploited in the development of new therapeutic agents.

Organic Synthesis

In organic chemistry, the triazole moiety is utilized for its organocatalytic properties. It can participate in various synthetic pathways, including [3+2]-cycloaddition reactions, which are pivotal in constructing complex molecular architectures . This compound could serve as a versatile intermediate in synthesizing novel organic molecules with potential applications in medicinal chemistry.

Supramolecular Chemistry

Triazoles are known for their hydrogen bonding ability, which is essential in supramolecular chemistry for creating complex structures. The compound could be used to design novel supramolecular assemblies that have applications in molecular recognition and self-assembly processes .

Material Science

The thermal stability and robustness of the triazole ring make it suitable for applications in material science. Compounds with triazole units are used in creating polymers and coatings that require high thermal resistance and chemical inertness. The subject compound could contribute to the development of new materials with enhanced properties .

Energetic Materials

Triazole derivatives are explored for their potential as energetic materials due to their good thermal stabilities and detonation properties. The compound (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid could be investigated for use in propellants or explosives where stability and energy content are critical .

Mechanism of Action

Target of Action

Similar compounds, such as pyridazine derivatives, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It’s known that similar compounds, such as pyridazine derivatives, interact with their targets to induce a wide range of pharmacological activities .

Biochemical Pathways

Similar compounds, such as pyridazine derivatives, have been shown to affect various biochemical pathways .

Pharmacokinetics

The average mass of a similar compound, 6-(3-methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine, is 217270 Da .

Result of Action

Similar compounds, such as pyridazine derivatives, have been shown to induce a wide range of pharmacological activities .

Action Environment

The density of a similar compound, 1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid, is 15±01 g/cm3 .

properties

IUPAC Name |

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-5-9-10-6-2-3-7(11-12(5)6)15-4-8(13)14/h2-3H,4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCQVTVNOBIRIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)